[4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
[4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. The piperazine ring can be synthesized through the reaction of 1,4-dichlorobutane with ammonia, followed by substitution with 4-fluoroaniline. The tetrazole ring can be prepared by reacting 5-methyl-1H-tetrazole with a suitable phenyl halide under basic conditions. The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the piperazine and tetrazole rings can modulate the compound’s overall activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
- [4-(4-chlorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
- [4-(4-bromophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
Uniqueness
The unique combination of the fluorophenyl group and the tetrazole ring in [4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone distinguishes it from other similar compounds. This unique structure can result in different binding affinities and biological activities, making it a valuable compound for further research and development.
Biological Activity
The compound [4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone, with the CAS number 1232804-05-5, is a piperazine derivative that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H20FN5O, with a molecular weight of 353.4 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group and a tetrazolyl phenyl moiety, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H20FN5O |
Molecular Weight | 353.4 g/mol |
CAS Number | 1232804-05-5 |
1. Antimicrobial Activity
Piperazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, studies have shown that modifications in the piperazine structure can enhance antibacterial efficacy by improving membrane penetration and binding affinity to bacterial targets .
2. Anticancer Properties
The compound's structural components suggest potential anticancer activity. Piperazine derivatives are known for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A recent study highlighted that similar compounds demonstrated cytotoxic effects against melanoma cells, suggesting that this compound may also possess such properties .
3. Neuropharmacological Effects
Research into related piperazine compounds has revealed their interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions can lead to anxiolytic and antidepressant effects. The presence of the fluorophenyl group may enhance receptor binding affinity, making it a candidate for further neuropharmacological studies .
Structure-Activity Relationships (SAR)
Understanding the SAR of piperazine derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the piperazine or phenyl rings can significantly alter pharmacological profiles:
Modification | Effect on Activity |
---|---|
Fluorine Substitution | Increased lipophilicity and receptor affinity |
Methyl Group Addition | Enhanced selectivity towards target enzymes |
Tetrazole Ring | Improved stability and bioavailability |
Study 1: Inhibition of Tyrosinase
A study evaluated compounds based on the piperazine structure as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. The results indicated that certain derivatives exhibited significant inhibition without cytotoxic effects on normal cells, highlighting their potential in treating hyperpigmentation disorders .
Study 2: Antitumor Activity
Another investigation focused on the anticancer properties of structurally similar piperazine derivatives against various cancer cell lines. The findings suggested that specific modifications led to enhanced cytotoxicity, with IC50 values comparable to established chemotherapeutics .
Properties
Molecular Formula |
C19H19FN6O |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[2-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C19H19FN6O/c1-14-21-22-23-26(14)18-5-3-2-4-17(18)19(27)25-12-10-24(11-13-25)16-8-6-15(20)7-9-16/h2-9H,10-13H2,1H3 |
InChI Key |
DDJJSFVTFVMSJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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